Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Description

BenchChem offers high-quality Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

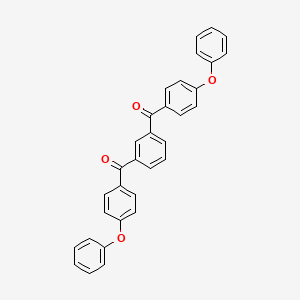

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKPTIWJWCQZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454094 | |

| Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-23-0 | |

| Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-]: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-], a significant aromatic ketone. The document delves into its chemical structure, physicochemical properties, detailed synthesis protocols, and its primary applications in polymer science, while also exploring its potential as a structural scaffold in medicinal chemistry.

Chemical Identity and Structure

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is an aromatic ketone characterized by a central 1,3-disubstituted benzene ring linked to two 4-phenoxybenzoyl groups. This meta-substituted arrangement is a key determinant of its physical and chemical properties, particularly when it is used as a monomer in polymerization reactions.

| Identifier | Value |

| IUPAC Name | methanone |

| Common Synonyms | 1,3-Bis(4-phenoxybenzoyl)benzene |

| CAS Number | 54299-16-0 |

| Molecular Formula | C₃₂H₂₂O₄[1] |

| Molecular Weight | 470.52 g/mol [1] |

The structure features two key functional motifs: the diaryl ketone group (Ar-CO-Ar) and the diaryl ether linkage (Ar-O-Ar). These components contribute to the molecule's high thermal stability and chemical resistance.

Caption: Structural breakdown of 1,3-Bis(4-phenoxybenzoyl)benzene.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be estimated based on its close analogue, 1,4-bis(4-phenoxybenzoyl)benzene, and standard computational models. The compound is a solid at room temperature with poor solubility in water but is soluble in various organic solvents.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 216-218 °C (for 1,4-isomer) | [2] |

| Boiling Point | Not available (high) | - |

| Solubility | Insoluble in water; Soluble in solvents like NMP, DMF | [3] |

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing 1,3-bis(4-phenoxybenzoyl)benzene is through a double Friedel-Crafts acylation reaction.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the carbon-carbon bonds between the carbonyl groups and the central phenyl ring. This identifies isophthaloyl chloride and diphenyl ether as the ideal starting materials for a convergent synthesis strategy.

The Friedel-Crafts Acylation Pathway

This reaction is a classic example of electrophilic aromatic substitution. It proceeds via the generation of a highly reactive acylium ion, which then attacks the electron-rich diphenyl ether molecule.

Mechanism Causality:

-

Catalyst Activation: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to a chlorine atom on isophthaloyl chloride.

-

Acylium Ion Formation: The C-Cl bond cleaves, forming a resonance-stabilized acylium ion. This step is crucial as it generates the potent electrophile required for the reaction.

-

Electrophilic Attack: The π-electrons of the diphenyl ether ring (acting as the nucleophile) attack the acylium ion. The attack occurs at the para position due to steric hindrance and electronic activation from the ether linkage.

-

Formation of σ-Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex, is formed, temporarily disrupting the aromaticity of the ring.

-

Re-aromatization: A base (like AlCl₄⁻) abstracts a proton from the carbon atom bonded to the acyl group, restoring aromaticity and regenerating the AlCl₃ catalyst.

-

Stoichiometric Catalyst Requirement: Unlike some catalytic reactions, a stoichiometric amount of AlCl₃ is necessary. The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst. This complex must be hydrolyzed during the workup to liberate the final product.

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible synthesis.

-

Reactor Preparation: An oven-dried, multi-necked flask equipped with a mechanical stirrer, nitrogen inlet, and addition funnel is assembled.

-

Causality: Anhydrous (moisture-free) conditions are critical. Water reacts with and deactivates the AlCl₃ catalyst, inhibiting the reaction.

-

-

Charge Reactants: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent such as 1,2-dichloroethane. Cool the mixture to 0-5 °C using an ice bath.

-

Causality: The reaction is exothermic. Starting at a low temperature allows for better control of the reaction rate and prevents potential side reactions.

-

-

Addition of Acyl Chloride: Dissolve isophthaloyl chloride (1.0 equivalent) in 1,2-dichloroethane and add it dropwise to the stirred AlCl₃ suspension.

-

Addition of Nucleophile: Add diphenyl ether (2.1 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

-

Causality: A slight excess of diphenyl ether ensures the complete consumption of the more expensive difunctional acyl chloride. Dropwise addition prevents a rapid temperature increase.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by techniques like TLC or HPLC.

-

Quenching and Work-up: Cool the reaction mixture again and slowly pour it into a stirred vessel containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Causality: This step hydrolyzes the ketone-AlCl₃ complex, neutralizes excess Lewis acid, and precipitates the crude product. The process is highly exothermic and must be done carefully.

-

-

Isolation: The precipitated solid is collected by filtration, washed extensively with water and then with a solvent like methanol to remove organic impurities.

-

Purification: The crude product can be further purified by recrystallization from a high-boiling solvent such as N,N-dimethylformamide (DMF) or diphenyl sulfone.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic methods.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 6.9-8.0 ppm). The integration of these signals would correspond to the 22 aromatic protons.

-

¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon (approx. 195 ppm), carbons involved in the ether linkage (C-O), and various aromatic carbons.[4][5]

-

FTIR: Key absorption bands would include a strong C=O stretch (ketone) around 1650 cm⁻¹ and a C-O-C stretch (ether) around 1240 cm⁻¹.[6]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 470.52, confirming the molecular weight.

Applications and Research Landscape

Primary Application in Polymer Chemistry

The predominant application of 1,3-bis(4-phenoxybenzoyl)benzene is as a comonomer in the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers, specifically polyether ketone ketone (PEKK).

The inclusion of this meta-isomer (from isophthaloyl chloride) in the polymer backbone, as opposed to solely using the para-isomer (from terephthaloyl chloride), is a critical design choice for tuning polymer properties.

-

Disruption of Chain Packing: The non-linear, kinked structure of the 1,3-linkage disrupts the regular packing of polymer chains.[7]

-

Control of Crystallinity: Increasing the ratio of meta to para linkages reduces the degree of crystallinity, slows crystallization kinetics, and can even lead to fully amorphous polymers.[8]

-

Lowering Melting Temperature: Consequently, the melting temperature (Tm) of the polymer is significantly lowered. For example, increasing the meta-phenyl content in PEKK can lower the melting point from over 360°C to around 305°C.[8]

-

Improved Processability: A lower melting temperature expands the processing window for techniques like fused filament fabrication (FFF) in 3D printing, reducing the risk of thermal degradation.[8][9]

Sources

- 1. 1,3-Bis(4-phenoxybenzoyl)benzene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. 54299-17-1 Cas No. | 1,4-Bis(4-phenoxybenzoyl)benzene | Apollo [store.apolloscientific.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.tus.ie [research.tus.ie]

thermodynamic properties of 1,3-bis(4-phenoxybenzoyl)benzene

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-phenoxybenzoyl)benzene is a pivotal monomer in the synthesis of high-performance polyetherketones (PEKs), a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. A comprehensive understanding of the thermodynamic properties of this monomer is not merely academic; it is fundamental to controlling the polymerization process, optimizing polymer properties, and predicting the material's performance under demanding conditions. This guide provides a detailed exploration of the core thermodynamic characteristics of 1,3-bis(4-phenoxybenzoyl)benzene, focusing on the experimental methodologies required for their accurate determination. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven protocols, offering researchers a robust framework for their investigations.

Introduction: The Significance of Thermodynamic Characterization

The journey from a monomer like 1,3-bis(4-phenoxybenzoyl)benzene to a high-performance polymer is a narrative written in the language of thermodynamics. Every critical transition—melting, crystallization, and decomposition—is governed by precise energetic and thermal thresholds. For scientists and researchers, mastering the thermodynamic profile of this key building block is essential for:

-

Process Control: The melting point (T_m) and enthalpy of fusion (ΔH_f) dictate the energy requirements and temperature windows for successful polymerization and processing.

-

Material Performance: The thermal stability, determined by the decomposition temperature (T_d), defines the upper service temperature limit of the resulting polymers, a critical parameter for applications in aerospace, automotive, and electronics.

-

Quality Assurance: The thermodynamic fingerprint, particularly the melting behavior, serves as a sensitive indicator of monomer purity. Impurities can depress the melting point and broaden the melting range, impacting the final polymer's molecular weight and mechanical integrity.[1]

This guide will focus on the two primary thermoanalytical techniques essential for this characterization: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Synthesis and Purity: The Foundation of Accurate Measurement

The thermodynamic data of a compound are intrinsically linked to its purity. Therefore, a brief overview of the synthesis of 1,3-bis(4-phenoxybenzoyl)benzene is pertinent. The molecule is typically synthesized via a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.

Caption: Synthesis of 1,3-bis(4-phenoxybenzoyl)benzene.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g., N,N-dimethylacetamide or a mixture of tetrahydrofuran and water) is a common and effective method to remove unreacted starting materials and byproducts.[2][3] The purity of the final product must be confirmed before any thermodynamic analysis.

Core Thermodynamic Properties and Their Determination

Melting Point (T_m) and Enthalpy of Fusion (ΔH_f) via DSC

Differential Scanning Calorimetry (DSC) is the gold-standard technique for investigating thermal transitions like melting.[4] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.

-

Melting Point (T_m): The temperature at which the material transitions from a solid to a liquid state. For a pure crystalline solid, this appears as a sharp endothermic peak.

-

Enthalpy of Fusion (ΔH_f): The amount of energy required to melt the sample at constant pressure. It is calculated from the area under the melting peak and is a direct measure of the material's crystallinity.

The choice of heating rate in DSC is a balance between resolution and sensitivity. A slower rate (e.g., 5 °C/min) provides better resolution of closely spaced thermal events, while a faster rate (e.g., 20 °C/min) yields greater sensitivity (larger peaks). For purity analysis and accurate melting point determination of a monomer, a rate of 10 °C/min is a robust starting point.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_f = 28.71 J/g).[5] This step is non-negotiable for ensuring data trustworthiness.

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, dry solid into a standard aluminum DSC pan. Crimp the lid to ensure good thermal contact.

-

Experimental Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan using the same parameters. The second scan is often used for analysis as it provides data on a sample with a known and uniform thermal history.

-

-

Data Analysis:

-

From the resulting heat flow vs. temperature curve, determine the onset temperature and the peak temperature of the endotherm. The peak temperature is typically reported as the melting point (T_m).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_f) in Joules per gram (J/g).

-

Caption: Experimental workflow for DSC analysis.

Thermal Stability and Decomposition (T_d) via TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is the definitive method for determining the thermal stability of a material.

-

Decomposition Temperature (T_d): The temperature at which the material begins to chemically degrade, evidenced by mass loss.[8] The onset temperature of mass loss is a critical parameter.

Running a TGA experiment in an inert atmosphere (nitrogen) allows for the determination of the inherent thermal stability of the molecule itself, free from oxidative effects.[6] A comparative run in an oxidative atmosphere (air) can also be performed to assess the material's stability under more realistic service conditions, as oxidation typically accelerates degradation.[6] For polyetherketones, thermal destruction often begins with the rupture of the ketone group or ether linkages at high temperatures.[9]

-

Instrument Verification: Ensure the TGA balance is tared and the temperature calibration is verified.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample mass than in DSC is often used to ensure accurate mass loss detection.

-

Experimental Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for a sufficient time to ensure an inert environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature where all decomposition is complete (e.g., 800 °C).

-

-

Data Analysis:

-

Plot the percent mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5%).

-

Analyze the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Caption: Experimental workflow for TGA analysis.

Summary of Key Thermodynamic Properties

| Thermodynamic Property | Symbol | Typical Technique | Expected Range for Aromatic Ketones | Significance in Application |

| Melting Point | T_m | DSC | 180 - 250 °C | Defines processing temperature; indicator of purity. |

| Enthalpy of Fusion | ΔH_f | DSC | 100 - 160 J/g | Relates to the degree of crystallinity and energy needed for melting. |

| Decomposition Temperature (5% loss, N₂) | T_d5% | TGA | > 450 °C | Sets the upper limit for long-term service temperature of derived polymers.[10] |

| Glass Transition Temperature (of derived polymer) | T_g | DSC | 140 - 160 °C | Determines the transition from a rigid to a rubbery state in the final polymer. |

Conclusion

The are the foundational data upon which successful material design and application are built. Through the diligent application of thermoanalytical techniques like DSC and TGA, researchers can gain profound insights into the material's behavior, ensuring purity, controlling polymerization, and predicting the performance of the resulting high-performance polymers. The protocols and insights provided in this guide serve as a comprehensive starting point for any scientist seeking to characterize this important monomer, fostering a deeper understanding of the critical link between molecular structure and macroscopic properties.

References

- Thermal Analysis of Polyether Ether Ketone (PEEK) - TA Instruments. (n.d.).

- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (n.d.).

- Characterization of Polymers Using TGA. (n.d.). PerkinElmer.

- What is Thermogravimetric Analysis? - TA Instruments. (2024, November 4).

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16).

- Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9).

-

Shabaev, A. S., Zhansitov, A. A., & Khashirova, S. Y. (2018). Thermal Stability of Polyetherketones. Materials Science Forum, 935, 31-35. [Link]

- Differential Scanning Calorimetry Method for Purity Determination: A Case Study on Polycyclic Aromatic Hydrocarbons and Chloramphenicol. (2011, September 8). JRC Publications Repository.

-

Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. (n.d.). ResearchGate. Retrieved from [Link]

- Thermo-Mechanical Behavior of Poly(ether ether ketone): Experiments and Modeling. (n.d.). PMC.

-

Thermal analysis of poly(aryl ether ketone) fibers. (2025, September 13). ResearchGate. Retrieved from [Link]

- Properties of Polyetheretherketone (PEEK) transferred materials in a PEEK-steel contact. (n.d.). ScienceDirect.

-

Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

- Process for the manufacture of 1,4-bis(4-phenoxybenzoyl)benzene with certain metal-containing catalysts. (n.d.). Google Patents.

-

Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. (n.d.). ResearchGate. Retrieved from [Link]

- Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments.

-

Applications of differential scanning calorimetry to the study of thermal energy storage. (2025, December 15). OSTI.GOV. Retrieved from [Link]

- Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride. (n.d.). Google Patents.

- Application Note: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Acid-Catalyzed Aldol Cyclotrimerization. (n.d.). Benchchem.

Sources

- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 2. EP0463058B1 - Process for the manufacture of 1,4-bis(4-phenoxybenzoyl)benzene with certain metal-containing catalysts - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. tainstruments.com [tainstruments.com]

- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. torontech.com [torontech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Thermal Stability of Polyetherketones | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 1,3-EKKE vs. 1,4-EKKE Monomers in High-Performance Biomaterial Synthesis

[1]

Executive Summary

In the development of next-generation Polyetherketoneketone (PEKK) for orthopedic implants and additive manufacturing, the control of polymer morphology is paramount.[1] This control is achieved primarily through the precise ratio of terephthaloyl (T) and isophthaloyl (I) moieties in the polymer backbone.[1]

While PEKK can be synthesized directly from acid chlorides and diphenyl ether, the use of isolated EKKE monomers —specifically 1,3-bis(4-phenoxybenzoyl)benzene (1,3-EKKE) and 1,4-bis(4-phenoxybenzoyl)benzene (1,4-EKKE) —offers superior control over sequence distribution, defect reduction, and molecular weight.[1] This guide analyzes the physicochemical divergence of these two isomers and their critical role in tuning biomaterial properties for medical applications.[1]

Chemical Architecture & Structural Isomerism[1]

The fundamental difference between 1,3-EKKE and 1,4-EKKE lies in the substitution pattern of the central benzene ring, which dictates the spatial arrangement of the "Ketone-Ketone" sequence.[1]

Structural Comparison[2][3]

-

1,4-EKKE (p-EKKE): Features a para-substitution on the central ring.[1] This creates a linear, rigid molecular geometry (180° bond angle vector).[1] The linearity promotes efficient chain packing, leading to high crystallinity and elevated melting temperatures.[1]

-

1,3-EKKE (m-EKKE): Features a meta-substitution on the central ring.[1][2] This introduces a structural "kink" (approx. 120° bond angle vector).[1] This kink disrupts chain linearity, increases entropy, and reduces the rate of crystallization.[1]

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity difference, highlighting the linear vs. kinked pathways that drive polymer morphology.[1]

Synthesis and Production Protocols

The synthesis of these monomers typically employs Friedel-Crafts Acylation .[1][3][4] High-purity monomers are essential for medical-grade PEKK to prevent side reactions (branching) that compromise biocompatibility and fatigue life.[1]

Synthesis Logic

The reaction involves the electrophilic attack of an acid chloride on diphenyl ether (DPE).[1] The choice of acid chloride determines the isomer:

Experimental Protocol: Synthesis of 1,4-EKKE

Note: This protocol is a self-validating system; the appearance of a precipitating complex indicates reaction progress.

Materials:

-

Diphenyl Ether (DPE) - Excess (Solvent/Reactant)[1]

-

Terephthaloyl Chloride (TCl)

-

Aluminum Chloride (

) - Lewis Acid Catalyst[1][4][5] -

Ortho-dichlorobenzene (ODCB) - Co-solvent (Optional for temperature control)[1]

Step-by-Step Methodology:

-

Preparation: Purge a glass reactor with dry nitrogen. Moisture poisons the

catalyst.[1] -

Dissolution: Dissolve TCl (1 eq) and DPE (2.1 eq) in ODCB. Cool to 0-5°C. Causality: Low temperature prevents non-regioselective acylation (ortho-substitution).[1]

-

Catalyst Addition: Slowly add anhydrous

(3 eq) over 30 minutes.-

Observation: The solution will turn deep red/orange, indicating the formation of the acylium ion complex.[1]

-

-

Reaction: Allow temperature to rise to ambient (25°C) and stir for 4-6 hours.

-

Quenching: Pour the reaction mixture into ice-cold methanol containing 1% HCl.

-

Purification: Recrystallize from Dimethylacetamide (DMAc) or ODCB.

-

Validation: Purity is confirmed via DSC (Sharp melting peak ~218°C for 1,4-EKKE; ~155°C for 1,3-EKKE).[1]

-

Functional Impact on PEKK Polymers[1][2][3][4][5][8][9]

For researchers designing implants, the ratio of 1,4-EKKE to 1,3-EKKE units in the final polymer chain is the primary lever for tuning material properties.[1] This is often expressed as the T/I ratio (Terephthalate/Isophthalate).[1]

Quantitative Comparison

The following table summarizes how increasing the content of each monomer affects the final PEKK polymer.

| Feature | 1,4-EKKE Rich (High T) | 1,3-EKKE Rich (High I) | Drug Dev Implication |

| Crystallization Rate | Very Fast | Slow / Tunable | 1,3-rich allows better layer fusion in 3D printing.[1] |

| Melting Point ( | High (~370°C - 390°C) | Low (~300°C - 330°C) | 1,3-rich is easier to process without thermal degradation.[1] |

| Glass Transition ( | ~160°C | ~155°C | Minimal impact on |

| Morphology | Highly Crystalline (Opaque) | Semi-Crystalline / Amorphous | Amorphous (1,[1]3) can be transparent; Crystalline (1,[1]4) is stiffer.[1][8] |

| Solubility | Insoluble in most solvents | Soluble in some chlorinated solvents | 1,3-rich allows for solvent casting of films/membranes.[1] |

Structure-Property Relationship Diagram

The introduction of 1,3-EKKE units creates "entropy springs" in the rigid backbone, lowering the energy barrier for processing but disrupting the crystal lattice.[1]

Applications in Drug Development & MedTech[1]

The choice between 1,3-EKKE and 1,4-EKKE is not merely academic; it dictates the clinical success of the device.[1]

Orthopedic Implants (Spinal Cages, Cranial Plates)[1]

-

Challenge: Pure PEEK (all 1,4-like ether linkages) is often too stiff, causing stress shielding (bone resorption).[1]

-

Solution: Incorporating 1,3-EKKE reduces the crystallinity and modulus of the PEKK polymer.[1] This allows the implant to match the mechanical impedance of cortical bone more closely than PEEK, promoting better osseointegration.[1]

Additive Manufacturing (SLS/FDM)

-

Challenge: High-crystallinity polymers (high 1,4 content) crystallize instantly upon cooling, causing warping and layer delamination in 3D printing.[1]

-

Solution: A balanced formulation (e.g., 60% 1,4-EKKE / 40% 1,3-EKKE) slows down the crystallization kinetics.[1] This "slow crystallization" window allows polymer layers to fuse thoroughly before solidifying, resulting in stronger, isotropic printed parts.[1]

Drug Delivery Systems

References

-

Gardner, K. H., et al. (1992).[1] Polymorphism in Poly(aryl ether ketone ketone)s. Macromolecules. Link

-

Arkema. (2020).[1] Kepstan® PEKK Technical Data Sheet: Influence of T/I Ratio on Thermal Properties. Link

-

Liao, G., et al. (2019).[1] Synthesis and characterization of poly(ether ketone ketone) (PEKK) with different T/I ratios. Journal of Applied Polymer Science. Link

-

Choupin, T. (2017).[1] Solid State Physics of PEKK for Aerospace and Medical Applications. Polymer Physics. Link

-

Kurtz, S. M. (2019).[1] PEEK Biomaterials Handbook (2nd Edition). William Andrew Publishing.[1] (Chapter on PEKK derivatives). Link

Sources

- 1. WO2011004164A2 - Method for preparing poly (ether ketone ketones) - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PEKK vs. PEAK vs. PEEK: Key Differences and Applications | ADDMAN [addmangroup.com]

meta-isomer effects on PEKK polymer crystallinity

An In-Depth Technical Guide: The Influence of Meta-Isomer Content on the Crystallinity and Processing of PEKK Polymers

Abstract

Polyetherketoneketone (PEKK) stands as a distinguished member of the polyaryletherketone (PAEK) family of high-performance thermoplastics, prized for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] A unique and defining characteristic of PEKK is its nature as a copolymer, which allows for the precise tuning of its crystallization rate and melting point.[2][3][4] This guide offers a detailed exploration of the fundamental mechanism behind this tunability: the strategic incorporation of meta-phenylene linkages (isophthaloyl moieties) into the polymer backbone. We will dissect the causal relationship between the terephthaloyl/isophthaloyl (T/I) isomer ratio and PEKK's thermal properties, crystallization kinetics, and ultimate degree of crystallinity. This guide provides researchers, scientists, and engineers with the foundational knowledge and practical methodologies to leverage these isomeric effects for advanced material design and process optimization.

The Architectural Foundation: Isomeric Control in the PEKK Backbone

PEKK is synthesized through the polycondensation of diphenyl ether with two different acid chloride monomers: terephthaloyl chloride (T) and isophthaloyl chloride (I).[4][5] The ratio of these two monomers in the polymerization process dictates the final T/I ratio of the polymer and is the primary determinant of its crystalline behavior.[6][7]

-

Terephthaloyl (T) Moiety: This para-linked isomer has a linear, straight-chain geometry (180° bond angle). Its symmetrical structure allows polymer chains to pack together in a highly ordered, efficient manner, which promotes the formation of stable crystalline domains.[8][9]

-

Isophthaloyl (I) Moiety: This meta-linked isomer introduces a distinct "kink" or bend (120° bond angle) into the polymer backbone.[8][9] This disruption in linearity breaks up the structural regularity of the chain, making it more difficult for chains to align and pack into a crystal lattice.[10][11]

The incorporation of the flexible, kinked 'I' units increases overall chain flexibility and reduces the linearity of the polymer backbone, which has profound consequences for crystallization.[10][11][12]

Caption: Structural comparison of linear T and kinked I isomers.

Quantifying the Impact: How T/I Ratio Governs PEKK Crystallinity

The ratio of linear 'T' to kinked 'I' units directly controls the crystallization potential of PEKK. By adjusting this ratio, manufacturers can design grades of PEKK with properties tailored for specific processing methods and end-use applications, ranging from highly crystalline to pseudo-amorphous.[6][7]

Crystallization Kinetics and Degree of Crystallinity

The rate at which a polymer crystallizes is governed by the ease with which its chains can organize from a disordered molten state into an ordered crystalline lattice.

-

High T/I Ratios (e.g., 80/20): The predominance of linear T-moieties results in stiffer molecular chains that can pack more easily.[12] This leads to faster crystallization kinetics and a higher potential degree of crystallinity, often exceeding 30%.[13][14]

-

Low T/I Ratios (e.g., 60/40): A higher concentration of meta-isomers ('I') significantly disrupts chain regularity. This increased chain flexibility hinders efficient packing, leading to much slower crystallization rates and a lower overall degree of crystallinity.[6][9][10] Under rapid cooling conditions, these grades can be rendered almost entirely amorphous.[14][15]

This tunable crystallization rate is a key advantage of PEKK, especially in additive manufacturing, where controlling the speed of solidification is crucial for achieving good layer adhesion and minimizing internal stresses.[2][6][16]

Thermal Properties: Melting and Glass Transition Temperatures

The T/I ratio has a dramatic effect on the melting temperature (Tm) but a negligible impact on the glass transition temperature (Tg).

-

Melting Temperature (Tm): Crystalline domains are stabilized by interchain interactions. The kinks introduced by 'I' units create defects in the crystal lattice, reducing its overall stability.[14] Consequently, less thermal energy is required to melt the crystals. As the meta-isomer content increases, the Tm of PEKK decreases significantly, with a potential range from approximately 360°C down to 300°C.[6]

-

Glass Transition Temperature (Tg): The Tg is associated with the onset of segmental motion in the amorphous phase of the polymer. Since the local chemical environment of the amorphous regions is less affected by the isomer ratio, the Tg of PEKK remains relatively constant at around 160-165°C across different grades.[1][9][14]

This ability to lower the processing temperature (Tm) without sacrificing the high service temperature (Tg) makes lower T/I ratio PEKK grades easier to process via techniques like Fused Filament Fabrication (FFF) while maintaining excellent thermal performance.[6][14]

Data Summary: T/I Isomer Effects on PEKK Properties

| T/I Ratio | Chain Structure | Crystallization Rate | Max. Crystallinity | Melting Temp. (Tm) | Glass Transition (Tg) | Processing Implication |

| 80/20 | More Linear, Stiffer | Very Fast | Higher (~34%)[14] | High (~360°C)[6] | ~165°C | High-temp extrusion/molding for max. strength |

| 70/30 | Moderately Flexible | Fast | Medium (~28%)[14] | Medium (~330°C)[14] | ~162°C | Composite matrix, film extrusion |

| 60/40 | More Kinked, Flexible | Very Slow | Lower (~14%)[14] | Low (~305°C)[6] | ~160°C | Additive manufacturing (FFF), easier processing |

Experimental Protocols for Characterizing PEKK Crystallinity

To accurately quantify the effects of isomer ratio and processing conditions on PEKK's crystalline structure, standardized thermal and structural analysis techniques are essential.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the thermal transitions of a polymer, allowing for the determination of Tg, crystallization temperature (Tc), melting temperature (Tm), and the degree of crystallinity.[17][18]

Experimental Protocol: Non-Isothermal Crystallinity Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the PEKK sample into a standard aluminum DSC pan. Crimp the lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

First Heating Scan (Erase Thermal History): Heat the sample from ambient temperature to a temperature approximately 30-40°C above its expected melting point (e.g., 380-400°C) at a standard rate of 10°C/min.[18][19] Hold at this temperature for 3-5 minutes to ensure all crystals are melted and to erase any prior thermal history.

-

Causality: This step creates a uniform molten state, ensuring that the subsequent cooling and heating scans reflect the intrinsic crystallization behavior of the material under controlled conditions.

-

-

Controlled Cooling Scan: Cool the sample from the melt to a temperature well below the Tg (e.g., 50°C) at a controlled rate (e.g., 10°C/min). The exothermic peak observed during this scan is the melt crystallization peak (Tc).[18]

-

Causality: A controlled cooling rate allows for the direct observation of crystallization from the molten state. Comparing the Tc of different T/I ratios reveals their relative crystallization kinetics; a higher Tc indicates faster crystallization.

-

-

Second Heating Scan: Reheat the sample from 50°C to 400°C at the same rate (10°C/min). This scan reveals the glass transition (Tg), any cold crystallization events (Tcc) for samples that did not fully crystallize on cooling, and the melting endotherm (Tm).

-

Data Analysis & Calculation:

-

Integrate the area of the melting peak (ΔH_m) from the second heating scan.

-

Calculate the weight percent crystallinity (%X_c) using the formula: %X_c = (ΔH_m / ΔH_m^100%) * 100

-

Where ΔH_m^100% is the theoretical melting enthalpy of 100% crystalline PEKK (a literature value, approximately 202 ± 20 J/g for a 60/40 grade).[20]

-

Caption: Standard DSC workflow for PEKK crystallinity analysis.

Wide-Angle X-ray Diffraction (WAXD)

WAXD provides direct information about the atomic arrangement within a material, allowing for unambiguous differentiation between ordered crystalline structures and disordered amorphous regions.[21][22]

Experimental Protocol: Degree of Crystallinity by WAXD

-

Sample Preparation: Prepare a flat sample of the PEKK material (e.g., a compression-molded plaque, a 3D printed part, or a powder sample mounted in a holder). The surface must be smooth and level with the sample stage.

-

Instrument Setup: Mount the sample in a WAXD instrument. Set the X-ray source (commonly Cu Kα radiation) and detector for a reflection geometry scan.

-

Data Acquisition: Scan the sample over a range of 2θ angles, typically from 5° to 40°. The scan speed should be slow enough to obtain good signal-to-noise ratio.

-

Causality: The angle of diffracted X-rays is directly related to the spacing between atomic planes via Bragg's Law. Crystalline regions have regular, repeating planes that produce sharp diffraction peaks at specific angles. Amorphous regions lack long-range order and produce a broad, diffuse "halo."

-

-

Data Analysis & Calculation:

-

Plot the X-ray intensity versus the 2θ angle to obtain a diffractogram.

-

Perform a peak deconvolution procedure using specialized software. This process mathematically separates the sharp crystalline peaks from the underlying broad amorphous halo.

-

Calculate the area under the crystalline peaks (A_c) and the area under the amorphous halo (A_a).

-

Calculate the degree of crystallinity (%X_c) using the formula: %X_c = (A_c / (A_c + A_a)) * 100

-

Caption: WAXD workflow for determining PEKK's degree of crystallinity.

Conclusion: Leveraging Isomeric Effects for Material Innovation

The ability to control the crystallinity of PEKK by adjusting the meta-isomer content is a powerful tool for material scientists and engineers. Increasing the proportion of isophthaloyl ('I') moieties in the polymer backbone systematically introduces structural disorder, which in turn slows the rate of crystallization, reduces the ultimate degree of crystallinity, and lowers the melting point while preserving a high glass transition temperature.[6][9][10][14] This fundamental structure-property relationship allows for the creation of diverse PEKK grades, from highly crystalline materials suited for demanding structural components to pseudo-amorphous variants optimized for the complex thermal cycles of additive manufacturing. A thorough understanding and characterization of these isomeric effects are paramount to unlocking the full potential of PEKK in next-generation applications across the aerospace, medical, and chemical processing industries.

References

- Structure, crystallization and morphology of poly (aryl ether ketone ketone)*. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSjS3Rmh2i-s_YowZKwaP0OowPm0z_Ph-0B9xJFE0-kwWMK1zdivD6jOT0oLySwV0wUSHu6ZXoTUOf-lZuqJcyiXsumcZ7JbB6hA1kpM7In-46LZXByD5D0oscjiduzrHbh9nQeBva_GGzmA==]

- PEKK vs. PEAK vs. PEEK: Key Differences and Applications | ADDMAN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGJ6icEouCncuLuw1w_w1LXjcYI0-wSNQyX6vhoQobdT7TSv3jxK9qljocyScLLwlNcX9AxMOs6duWZteEhb0rVsyLogfGwHyO2JAh8_cctbvIr_0hzVHkZsnG06Z1wprdNusm7qQJp2BTVAe5PxG253cmv6vrSrE8SV3_3rJEo0LeM5RCH6ppwZpjF9R0UNbS5V9klMD-xI=]

- A more reliable DSC-based methodology to study crystallization kinetics: Application to poly(ether ketone ketone) (PEKK) copolymers - SAM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzN-svJk6B87lZkEv7WN42uo24-JaJsznXewDjTGho1U0zpmdYBwWoKtMQt5izUrjFGq1pfYNv1KND2QXybTYXn0B8yjPPKEulrryV7cEhpVspQdrymf1o5NKbs5JkzszX]

- polyetherketoneketone (pekk), a versatile ultra-polymer for additive manufacturing - SAMPE 2019 Paper. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh1ze1by8HfI0C25ZD7p5nI9PVAHUEct5dT_O9xF0-8SnwEqz1lSC0fXKRcaHNQB9vedAv0Iw9tkxrMxig1YNUe5O9FmWSuTH1NySM5FWIzCsASmZx5aTrOGm1Zh4dnvoZql8PzTWgTXXadDSnJ2GHaqHQDaz5UTZVorLIIOcn]

- Isothermal Crystallization Kinetics and Their Effect on the Molding Process and Mechanical Properties of PAEK and PEEK - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538234/]

- Evaluation of crystallization kinetics of poly (ether-ketone - SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl3vIjNZPrrtfXGA6o5lYKLzTMxGh-AcQDhwDeT50UCbyPlu7G4hsCPr2g_BWTpbCGXn_QILcSKLd46nvqbu8aQ2_nPfNcMHfT0Qng6-7MOLyoVDEcVDcGyY6Ua6X4EYp-ZFDAjqqjIrMv1dfaLSr-BI2I9ys117lxXlu_jwRR5rOWZGs=]

- Evolution of PEKK crystallization measured in laser sintering - Frontiers. [URL: https://www.frontiersin.org/articles/10.

- What Is PEKK (Polyetherketoneketone)? - Plas-Tech Coatings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5gRv49Gu0lCajVZE4LBmX-vMj33j2DLPHnAo-S4qvW5LntOM2-zH6e1jnyoRBLrTmKzILRPlc63UJSPRGJAMIQSYee9CCgePmZbeddlhfzOfQOrUHMLkUfgErMxAhv8tWTE6o]

- Evaluation of crystallization kinetics of polymer of poly (ether-ketone-ketone) and poly (ether-ether-ketone) by DSC - ResearchGate. [URL: https://www.researchgate.net/publication/279893977_Evaluation_of_crystallization_kinetics_of_polymer_of_poly_ether-ketone-ketone_and_poly_ether-ether-ketone_by_DSC]

- Thermal and Crystallization Properties of the Alternated Tere/Iso PEKK Copolymer: Importance in High-Temperature Laser Sintering | ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.1c01662]

- PEKK plastic - Ensinger. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHakWZWVAInygUdn9TbajJSc9pMQoHrhvbmEPEEOiYj2V1wHYmtcATLDa2b70WOSQfaZKzDJM3f6gG7-uOXHag5PA5OPzdCAPcjdTkWlY_gx13OLEvmX-EYKlmUFbbRheJcAUYWAF68bUGkK_1X0iWPyKsrzMMMm2CpTQ==]

- Properties and Overview of PEKK (Polyetherketoneketone) - Engineering Calculators. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbchJ9MKGPyWRE_r-P1fyr-08KOiisxk5DarxlEw94My_i52rbS_20Ly3IU9abfKp-TY3OQx6kN9DF_avkZ80fgt_FAx-Xv6Qijeox5XMsnhmw3NY-KtLCKo5SvQMFuIhjbHe6k8eJrvlseZfYn8zPYUbXmzhIi3Ak4N12fIn-TLe3n_vVCtvu1R9Icef6vI4Wyu8hHVP2Xa83e4JOzm8TIDu8GHCqc9G1KArHcbNj4OFDtCb57Q==]

- Isothermal crystallization kinetic modeling of poly(etherketoneketone) (PEKK) - AIP Publishing. [URL: https://pubs.aip.

- Polyetherketoneketone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Polyetherketoneketone]

- Unveiling PEEK's Crystallization Kinetics with the Hay Model: An Isothermal DSC Study. [URL: https://ieeexplore.ieee.org/document/10661213]

- Crystallisation behaviour and morphological studies of PEKK and carbon fibre/PEKK composites - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/186594/]

- Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP) Applications - MDPI. [URL: https://www.mdpi.com/2073-4360/15/24/4648]

- Morphology and dynamical mechanical properties of poly ether ketone ketone (PEKK) with meta phenyl links - CORE. [URL: https://core.ac.uk/download/pdf/80766938.pdf]

- Effects of Polymer Crystallinity on Deposition Efficiency and Porosity in Cold Spray of PEKK. [URL: https://www.astm.org/jote20210207.html]

- Isothermal crystallization kinetic modeling of poly(etherketoneketone) (PEKK) copolymer | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/327170845_Isothermal_crystallization_kinetic_modeling_of_polyetherketoneketone_PEKK_copolymer]

- Representing Structural Isomer Effects in a Coarse-Grain Model of Poly(Ether Ketone Ketone) - MDPI. [URL: https://www.mdpi.com/2073-4360/16/1/144]

- Characterization of polyaryletherketone (PAEK) filaments and printed parts produced by extrusion‐based additive manufacturing | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/350692795_Characterization_of_polyaryletherketone_PAEK_filaments_and_printed_parts_produced_by_extrusion-based_additive_manufacturing]

- Crystallization and melting behavior of poly(ether ketone ketone) (PEKK) copolymers synthesized by facile one‐step - ProQuest. [URL: https://www.proquest.com/openview/12a86847c216259d64a2c0c17983c271/1?pq-origsite=gscholar&cbl=2039918]

- Quantitative Structural Study of Cold-Crystallized PEKK | ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.0c01332]

- X-ray diffraction of PEKK powder and LS PEKK. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/X-ray-diffraction-of-PEKK-powder-and-LS-PEKK_fig8_326694665]

- Polymer Chemistry - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00994a]

- Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180210/]

- Supporting Information » Thermal and Crystallization Properties of Alternated Tere/Iso PEKK Copolymer: Importance in High Temperature - DOI. [URL: https://doi.org/10.1021/acsapm.1c01662]

- Kepstan® PEKK Polymer Range | Arkema High Performance Polymers. [URL: https://www.arkema.com/global/en/products/product-finder/product-range/kepstan-pekk/]

- Synthesis of PEKK PEKK: polyetherketoneketone - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-PEKK-PEKK-polyetherketoneketone_fig1_344158913]

- Thermal analysis of poly(aryl ether ketone) fibers - ResearchGate. [URL: https://www.researchgate.net/publication/327664448_Thermal_analysis_of_polyaryl_ether_ketone_fibers]

- Crystallinity studies of PEKK and carbon fibre/PEKK composites: a review - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/167735/]

- The crystallinity of the PEEK matrix by XRD analysis. | Download Table - ResearchGate. [URL: https://www.researchgate.

- Polymorphism in poly(aryl ether ketone)s*. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTlbo0ML8Kldz5edOi68YdJdzyupdeKa7J7hAoMIlFuI5UcAlMUGKxDm4UBLsmfY8K9PQvU8uDS1Wywpy0oqpZ8YthSJ8gJpljzAwFqQB-rjwboZYgY8zQTWEsoD6qqQ7WT4KDAPVeUGTbbw==]

- Polyaryletherketone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Polyaryletherketone]

- CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY - Chemistry. [URL: https://www.chemistryonline.

Sources

- 1. PEKK vs. PEAK vs. PEEK: Key Differences and Applications | ADDMAN [addmangroup.com]

- 2. plastechcoatings.com [plastechcoatings.com]

- 3. PEKK Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 7. hpp.arkema.com [hpp.arkema.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Isothermal Crystallization Kinetics and Their Effect on the Molding Process and Mechanical Properties of PAEK and PEEK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. ensingerplastics.com [ensingerplastics.com]

- 17. scielo.br [scielo.br]

- 18. Crystallization and melting behavior of poly(ether ketone ketone) (PEKK) copolymers synthesized by facile one-step method - ProQuest [proquest.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

suppliers and sourcing for high-purity m-EKKE monomer

An In-depth Technical Guide: Sourcing and Qualification of High-Purity m-EKKE Monomer for Advanced Research and Drug Development Applications

Abstract

1,3-bis(4-phenoxybenzoyl) benzene, commonly known as m-EKKE, is a critical monomer in the synthesis of high-performance polyetherketoneketone (PEKK) polymers. Due to their exceptional thermal stability, chemical resistance, and biocompatibility, PEKKs are increasingly vital in the medical field for applications ranging from surgical implants to advanced drug delivery systems.[1][2] The ultimate performance and safety of these materials are intrinsically linked to the purity of the starting m-EKKE monomer. Even minute impurities can compromise polymerization efficiency, alter mechanical properties, and introduce unknown variables into sensitive biological applications. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on defining, sourcing, and validating high-purity m-EKKE monomer to ensure experimental reproducibility and the integrity of final products.

Part 1: The Foundational Role of m-EKKE Monomer

Chemical Identity and Significance

m-EKKE is an aromatic ketone monomer with the chemical structure 1,3-bis(4-phenoxybenzoyl) benzene. Its synthesis is a precursor step to the creation of PEKK polymers. The "m" in its name designates the meta-phenylene linkage, a structural feature that imparts specific properties to the resulting polymer, such as a lower melting temperature and glass transition temperature compared to its para-isomer, which can be advantageous for processing.[3]

Function in Polymer Synthesis

m-EKKE undergoes low-temperature solution poly-condensation with other monomers, such as diphenyl ether and isophthaloyl chloride or terephthaloyl chloride, to form high molecular weight PEKK copolymers.[3] The monomer's purity is paramount because the polymerization reaction is highly sensitive to stoichiometry and contaminants. Impurities can act as chain terminators, leading to lower molecular weight polymers with inferior mechanical strength and thermal stability.

Applications in Drug Development and Medical Research

While not a therapeutic agent itself, m-EKKE is a foundational building block for materials used in the drug development lifecycle. High-performance polymers derived from it, like PEKK, are used in:

-

Medical Devices and Implants: Their biocompatibility and bone-like modulus of elasticity make them suitable for orthopedic and dental implants.[1][2]

-

Drug Delivery Systems: The chemical inertness and processability of PEKKs allow for the creation of novel controlled-release drug delivery vehicles.

-

Functionalized Polymers: The monomer can be a starting point for creating functional synthetic oligomers and polymers designed to mimic natural antibacterial peptides or act as conjugates for active pharmaceutical ingredients (APIs).[4][5]

Part 2: Defining and Verifying Monomer Purity

The term "high-purity" is not absolute and must be defined by a rigorous, multi-technique analytical approach. For drug development applications, purity levels exceeding 99.5% are often required. The primary objective is to confirm structural identity and quantify any residual starting materials, solvents, or by-products from the synthesis.

A Multi-Modal Characterization Workflow

No single analytical technique is sufficient to declare a monomer "high-purity." A self-validating system relies on the convergence of data from multiple orthogonal methods. The workflow below illustrates a robust process for incoming monomer qualification.

Sources

- 1. Surface Treatment of Additively Manufactured Polyetheretherketone (PEEK) by Centrifugal Disc Finishing Process: Identification of the Key Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Analysis of Polyether Ether Ketone (PEEK) - TA Instruments [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Functionalization of Monomeric Ionic Liquid for the Preparation of Ionic Graft Polymer Conjugates [mdpi.com]

Methodological & Application

Application Note: Precision Control of T/I Ratio in PEKK Synthesis via Electrophilic Substitution

Topic: Controlling Meta/Para (T/I) Ratio in Poly(Ether Ketone Ketone) (PEKK) Synthesis Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Biomaterial Scientists, and Medical Device Engineers

Executive Summary

Poly(ether ketone ketone) (PEKK) is a high-performance thermoplastic within the Polyaryletherketone (PAEK) family, distinguished by its tunable crystallization kinetics and high melting temperature (

This guide provides a detailed protocol for the electrophilic Friedel-Crafts synthesis of PEKK. It focuses on controlling the T/I ratio to modulate crystallinity and processing windows—critical factors for applications ranging from aerospace composites to load-bearing orthopedic implants.

The Chemistry of Control

The synthesis of PEKK is primarily achieved via electrophilic Friedel-Crafts acylation.[3] This route is preferred over nucleophilic substitution (used for PEEK) because the ketone linkages activate the aromatic rings toward acylation but deactivate them toward nucleophilic attack, making the nucleophilic route prone to side reactions and low molecular weights.

Reaction Mechanism

The polymer backbone is formed by reacting Diphenyl Ether (DPE) with a mixture of Terephthaloyl Chloride (TPC) and Isophthaloyl Chloride (IPC) .

-

Catalyst: Aluminum Chloride (

) acts as the Lewis acid. -

Solvent System: A chlorinated solvent (e.g., Dichloromethane or o-Dichlorobenzene) containing a Lewis Base (e.g., DMF, NMP, or Dimethyl sulfone).

The Critical Role of the Lewis Base:

In standard Friedel-Crafts polymerization, the ketone groups on the growing polymer chain complex with

Structure-Property Relationship (The T/I Ratio)

The T/I ratio is the primary lever for property control.

-

Para (T): Linear, rigid. Increases

and crystallization rate. -

Meta (I): Kinked. Lowers

and slows crystallization.

Table 1: Impact of T/I Ratio on PEKK Properties

| T/I Ratio | Crystallization Behavior | Primary Application | ||

| 100/0 | ~165 | ~390 | Extremely Fast / High | High-temp composites (Hard to process) |

| 80/20 | ~163 | ~368 | Fast | Structural Aerospace |

| 70/30 | ~162 | ~335 | Moderate | General Injection Molding |

| 60/40 | ~160 | ~305 | Slow (Tunable) | 3D Printing (FDM/SLS), Implants |

| 50/50 | ~160 | None | Amorphous (Very Slow) | Transparent Coatings |

Visualization: Synthesis & Logic Flow

Reaction Workflow Diagram

Caption: Figure 1. Electrophilic synthesis workflow for PEKK, highlighting the critical moisture control and catalyst addition steps.

Detailed Protocol: Synthesis of PEKK (60/40 T/I Ratio)

Safety Warning:

Reagents & Equipment

-

Monomers: Diphenyl Ether (DPE), Terephthaloyl Chloride (TPC), Isophthaloyl Chloride (IPC). Purity >99.5% is required.

-

Catalyst: Anhydrous Aluminum Chloride (

).[5] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Lewis Base: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Equipment: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet/outlet, ice bath.

Stoichiometry Calculation (Target: 60/40 T/I)

To produce a 60/40 polymer, the molar ratio of TPC to IPC must be exactly 60:40. The total moles of diacid chlorides (TPC + IPC) must equal the moles of DPE (1:1 stoichiometry) for high molecular weight.

-

DPE: 1.00 eq[6]

-

TPC: 0.60 eq

-

IPC: 0.40 eq

- : ~3.0 - 3.5 eq (Must exceed total carbonyls + Lewis base complexation sites).

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry the glassware under vacuum and purge with dry Nitrogen (

). -

Maintain a continuous positive pressure of

throughout the reaction.

Step 2: Reactor Charging

-

Add anhydrous DCM (solvent) to the reactor.

-

Add the Lewis Base (e.g., DMF). Note: The Lewis Base helps keep the reaction homogeneous initially.

-

Add DPE, TPC, and IPC. Stir until fully dissolved.

-

Cool the mixture to -10°C to 0°C using an ice/salt bath. Low temperature is crucial to prevent side reactions during catalyst addition.

Step 3: Catalyst Addition (The Critical Step)

-

Slowly add anhydrous

powder over 30–45 minutes.-

Observation: The solution will turn yellow/orange and eventually dark red as the active acylium complex forms.

-

Control: Monitor internal temperature; do not allow it to spike above 5°C.

-

Step 4: Polymerization

-

Once

addition is complete, allow the reaction to stir at 0°C for 1 hour. -

Remove the ice bath and allow the temperature to rise to room temperature (20–25°C).

-

Stir for 4–12 hours.

-

Viscosity Check: The solution will become viscous. If using the "precipitation" method (without sufficient Lewis base), particles will form. If using the "solubilized" method (with Lewis base), a gel-like viscous mass forms.

-

Step 5: Workup & Decomplexation

-

Pour the reaction mixture slowly into a high-shear blender containing ice-cold Methanol (MeOH) with 1% HCl.

-

Action: This quenches the catalyst and decomplexes the polymer. The polymer will precipitate as white/off-white shreds.

-

-

Filter the polymer.[6]

-

Washing Cycle (Crucial for Biocompatibility):

-

Wash with MeOH (removes organic residues).

-

Wash with 0.5M HCl (removes Al residues).

-

Wash with hot deionized water (

) repeatedly until the filtrate pH is neutral and conductivity is near that of water.

-

Step 6: Drying

-

Dry in a vacuum oven at 120°C for 12 hours.

-

Step-ramp to 200°C for 4 hours to remove tightly bound volatiles.

Characterization & Validation

Verifying T/I Ratio (H-NMR)

Standard solvents (CDCl3, DMSO) will not dissolve PEKK. You must use a superacid mixture.

-

Solvent: Deuterated Trifluoroacetic Acid (TFA-d) and Dichloromethane-d2 (DCM-d2) (20:80 ratio).

-

Analysis:

-

The proton signals for the Terephthaloyl (para) ring appear as a singlet at

ppm. -

The Isophthaloyl (meta) ring shows a distinct singlet (isolated proton between carbonyls) at

ppm and multiplets at -

Calculation: Integrate the unique meta-proton peak vs. the para-proton peak to calculate the molar ratio.

-

Thermal Analysis (DSC)

-

Protocol: Heat from 50°C to 400°C at 10°C/min (

atmosphere). -

Validation:

-

For 60/40 PEKK, expect a

peak near 305°C . -

If

, your feed was likely T-rich. -

If

or peak is broad/absent, your feed was I-rich or MW is low.

-

References

-

Gardner, K. et al. (2024). Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation. MDPI Polymers. Link

-

Brunelle, D. J. & Gay, F. P. (1989).[3] Process for the preparation of poly(ether ketone ketones). U.S. Patent 4,816,556.[3][4] Link

-

Liaw, D. J. et al. (2012). Advanced Polyimides and Poly(Ether Ketone Ketone)s. Wiley Online Library. Link

-

Arkema France. (2011). Method for preparing poly(ether ketone ketones). WO2011004164A2. Link

-

Kurtz, S. M. (2019). PEKK: An Emerging Biomaterial for Orthopaedic Implants. PEEK Biomaterials Handbook (2nd Edition). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-bis(4-phenoxybenzoyl)benzene

Product Code: 1,3-BPBB-MON (m-PEKK Precursor) Chemical Name: 1,3-bis(4-phenoxybenzoyl)benzene CAS: 10286-65-4 (Generic isomer reference) / Specific 1,3-isomer context Support Tier: Level 3 (Senior Application Science)

Welcome to the High-Performance Monomer Support Portal

User Status: Verified (Researcher/Process Engineer) Session Goal: Establish a reproducible purification protocol for 1,3-bis(4-phenoxybenzoyl)benzene to achieve polymerization-grade purity (>99.8%).

Introduction: The "Why" Behind the Protocol

You are likely synthesizing this monomer to produce Poly(ether ketone ketone) (PEKK) via electrophilic substitution. Unlike standard organic synthesis where 98% purity is "good enough," step-growth polymerization is unforgiving.

According to the Carothers Equation , a deviation in stoichiometric balance—caused by impurities like mono-substituted byproducts or residual solvent—will mathematically cap your molecular weight. If your target polymer is brittle or dark in color, the issue lies in the monomer purification described below.

Module 1: The "Gold Standard" Purification Workflow

The following protocol is designed to remove the three critical impurity classes:

-

Inorganic Residues: Aluminum salts from the Friedel-Crafts catalyst.

-

Organic Byproducts: 1-(4-phenoxybenzoyl)benzene (mono-acylated species) and unreacted diphenyl ether.

-

Colored Species: Xanthydrol-type impurities that cause yellowing.

Visual Workflow (Process Logic)

Figure 1: Logical flow for the purification of 1,3-BPBB monomer from crude Friedel-Crafts complex to polymer-grade crystal.

Module 2: Step-by-Step Methodology

Phase 1: Decomplexation & Washing (The "Clean Slate" Step)

Context: The reaction product exists as a Lewis Acid complex.[1] Improper quenching traps Aluminum, leading to gelation later.

-

Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and 1M HCl .

-

Why? The acid prevents the formation of gelatinous Al(OH)₃, keeping aluminum in the soluble Al³⁺ form.[2]

-

-

Filtration: Filter the precipitated crude solid.

-

Sequential Washing:

-

Wash 1 (Acidic): Reslurry in 1M HCl at 60°C for 1 hour. Filter. (Removes trapped Al species).

-

Wash 2 (Basic): Reslurry in 0.5M NaOH or 5% NaHCO₃. Filter. (Removes hydrolyzable impurities and unreacted acidic species).

-

Wash 3 (Neutral): Wash with deionized water until filtrate pH is 7.0.

-

Phase 2: Recrystallization (The Purity Step)

Context: This step separates the target 1,3-bis monomer (di-substituted) from the mono-substituted impurity based on solubility differentials.

-

Recommended Solvent: N,N-Dimethylacetamide (DMAc) or Ortho-dichlorobenzene (ODCB) .

-

Note: While ODCB is classic, DMAc is often easier to remove during drying.

-

Protocol:

-

Dissolution: Charge the crude dried solid into DMAc (approx. 1:5 to 1:8 w/v ratio). Heat to 140°C–150°C .

-

Checkpoint: The solution should become clear. If hazy, insolubles are present.

-

-

Adsorption (Optional but Recommended): Add 1-2 wt% activated carbon. Stir at high temp for 15 mins.

-

Why? Removes trace colored oligomers (xanthydrols) that affect optical properties.

-

-

Hot Filtration: Filter the hot solution through a pre-heated Buchner funnel or Celite pad to remove carbon and mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT).

-

Tip: Rapid cooling traps impurities. Let it cool over 3-4 hours.

-

Yield Boost: If yield is low, add Methanol (anti-solvent) dropwise after the solution reaches RT to force further precipitation.

-

-

Isolation: Filter the white, crystalline needles. Wash with cold Methanol to remove surface mother liquor.

Phase 3: Drying (The Volatile Removal)

-

Dry in a vacuum oven at 100°C for 12 hours.

-

Increase temp to 140°C for 4 hours.

-

Critical: Residual DMAc acts as a plasticizer and messes up your stoichiometry calculation.

-

Module 3: Troubleshooting & FAQs

Q1: My monomer melts at 172°C. Is this acceptable?

Status: FAIL.

-

Root Cause: The melting point of pure 1,3-bis(4-phenoxybenzoyl)benzene should be 178°C – 181°C [1].[3] A depressed melting point indicates the presence of the mono-substituted intermediate (1-(4-phenoxybenzoyl)benzene) or the 1,4-isomer (if your isophthaloyl chloride contained terephthaloyl chloride).

-

Fix: Recrystallize again. Ensure you allow the solution to cool slowly.[4] The mono-substituted impurity is more soluble and will stay in the mother liquor if you don't crash it out too fast.

Q2: The crystals are off-white or tan. How do I fix this?

Status: WARNING.

-

Root Cause: Trace oxidation or "xanthydrol" formation during the Friedel-Crafts reaction [2].

-

Fix:

-

Perform the Activated Carbon step described in Phase 2.

-

Ensure your washing step included a Basic Wash (NaOH) , which helps solubilize some of these oxidized phenolic byproducts.

-

Q3: Why is my polymerization yielding low viscosity (low MW) polymer?

Status: CRITICAL.

-

Root Cause: Stoichiometric imbalance. Even 99.0% purity is often insufficient for high-performance PEKK. You likely have residual solvent (DMAc/ODCB) in the crystal lattice, which means you are weighing "solvent" thinking it is "monomer," throwing off the 1:1 ratio with the diacid chloride.

-

Fix: Run TGA (Thermogravimetric Analysis) on your monomer. If you see weight loss before 250°C, you have solvent trapped. Grind the monomer and dry again under high vacuum.

Module 4: Analytical Specifications (Pass/Fail Criteria)

Use this table to validate your batch before attempting polymerization.

| Parameter | Specification | Method | Impact of Failure |

| Appearance | White crystalline powder | Visual | Colored polymer (tan/brown) |

| Melting Point | 178°C – 181°C | DSC / Capillary | Low Molecular Weight (Impurities) |

| Purity (HPLC) | > 99.8% (Area) | RP-HPLC (C18, ACN/Water) | Chain termination (Brittle polymer) |

| Residual Aluminum | < 10 ppm | ICP-MS | Thermal instability (Crosslinking) |

| Volatiles | < 0.1% | TGA / LOD | Stoichiometry error |

Visualizing the Impurity Impact

Figure 2: The mechanistic impact of monomer purity on final polymer properties.

References

-

Dorati, R., et al. (2024). "Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation." Polymers, 16(2), 245. (Confirming MP range of 178-181°C for 1,3-isomers). Link

-

DuPont de Nemours. (2019). "Process for producing polyether ketone ketone." European Patent EP3438085A1. (Detailing impurity profiles and Lewis Acid removal). Link

-

Gay, F.P., & Brunette, C.M. (1989). "Poly(ether ketone ketone) synthesis." U.S. Patent 4,816,556.[5] (Foundational work on 1,3-BPBB synthesis and isolation). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1,3-bis(4-phenoxybenzoyl)benzene and associated solvents (DMAc, AlCl3) before handling.

Sources

- 1. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP) Applications [mdpi.com]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Technical Support Center: Purification of m-EKKE (1,3-bis(4-phenoxybenzoyl)benzene)

[1]

Status: Operational

Topic: Removal of Aluminum Chloride (

Executive Summary

You are likely synthesizing m-EKKE (1,3-bis(4-phenoxybenzoyl)benzene) via a Friedel-Crafts acylation of diphenyl ether with isophthaloyl chloride.[1] A critical bottleneck in this synthesis is the tenacious retention of the aluminum chloride catalyst.

Unlike typical inorganic salts,

This guide provides a chemically grounded troubleshooting workflow to ensure quantitative decomplexation and removal of aluminum residues.

The Mechanism of Contamination

To solve the problem, you must understand the enemy. In Friedel-Crafts acylation,

-

Complexation: The carbonyl oxygen of the generated ketone donates a lone pair to the aluminum atom, forming a 1:1 complex (

). -

Stability: This bond is strong (

) and prevents the aluminum from being washed away by simple non-polar solvent rinses. -

Removal Strategy: You must introduce a stronger Lewis base (ligand exchange) or a protic agent (hydrolysis/solvolysis) to displace the ketone.

Visualizing the Decomplexation Pathway

Figure 1: The chemical pathway required to break the Al-Carbonyl bond.[1] Simple physical washing is insufficient; a chemical displacement reaction is required.

Troubleshooting Guide

Issue 1: Product Retains a Persistent Yellow/Orange Tint

Diagnosis: Incomplete decomplexation or "Ripening" failure.[1]

While pure m-EKKE should be white to off-white, the

-

Solution: Implement a "Ripening" step with Methanol.

-

Why: Methanol acts as a competitive Lewis base that is small enough to penetrate the crystal lattice (if solid) or solvate the Al species (if in solution).

-

Action: After the reaction, do not quench immediately with water. Quench into cold Methanol . Slurry the crude solid in refluxing methanol for 1-2 hours. This "ripens" the precipitate, forcing the exchange of the ketone ligand for methanol, creating soluble

species.

-

Issue 2: High Ash Content (>0.5%) or Sticky Residues

Diagnosis: Formation of insoluble Aluminum Hydroxides (

-

Solution: Acidified Quench.[1]

-

Protocol: Always quench into Dilute HCl (1M - 2M) , never neutral water.

-

Mechanism: The acid keeps the aluminum species in the cationic, soluble form (

) and prevents the formation of the gelatinous

-

Issue 3: Emulsion Formation During Extraction

Diagnosis: Amphiphilic Aluminum Species. Partially hydrolyzed aluminum species can act as surfactants, stabilizing emulsions between your organic solvent (e.g., ortho-dichlorobenzene, DCM) and the aqueous phase.

-

Solution:

-

Heat: Warm the biphasic mixture to 40-50°C.

-

Salting Out: Add saturated NaCl (Brine) to increase the ionic strength of the aqueous layer.

-

Filtration: If a "rag layer" persists, filter the entire biphasic mixture through a Celite pad to remove the suspended particulate matter stabilizing the emulsion.

-

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or isopropanol instead of methanol for the washing step? A: Methanol is superior due to its smaller molecular size and higher polarity. It penetrates the solid matrix of crude m-EKKE more effectively than larger alcohols. However, if methanol is restricted, Ethanol/HCl mixtures can be used, though they may require longer reflux times.

Q: Why does my product turn pink/red upon heating?

A: This often indicates the presence of trace transition metals (Fe) from low-quality

Q: Is it necessary to dry the solvent (ODCB) before the reaction?

A: Yes, absolutely. Moisture reacts with

Optimized Purification Protocol

Objective: Isolate high-purity m-EKKE with <100 ppm Aluminum residue. Reagents: Crude Reaction Mixture (in ODCB), Methanol (MeOH), Hydrochloric Acid (HCl).[1]

Workflow Diagram

Figure 2: The "Ripening" workflow prioritizes methanol treatment to break the complex before aqueous acid washing.[1]

Step-by-Step Procedure

-

Methanol Quench (The "Ripening" Step):

-

Cool the reaction mixture (in ortho-dichlorobenzene or similar) to roughly 50-60°C.

-

Slowly pour the reaction mixture into a separate vessel containing excess cold Methanol (ratio approx 3:1 MeOH to Reaction Vol).

-

Observation: A precipitate will form. The methanol acts to solvate the ODCB and begin displacing

.

-

-

Reflux Slurry:

-

Heat the methanolic slurry to reflux (

65°C) for 1 hour. -

Critical Control Point: This heat step drives the equilibrium

.

-

-

Filtration 1:

-

Filter the hot slurry. The filtrate (Mother Liquor) contains the solvent, most of the

, and organic impurities. -

The filter cake is your crude m-EKKE.[1]

-

-

Acid Wash (Hydrolysis):

-

Transfer the wet cake into a vessel containing 1M HCl .

-

Heat to 60-80°C and stir vigorously for 1 hour.

-

Purpose: This converts any remaining entrapped Al species into highly soluble

salts and removes surface ions.[1]

-

-

Final Wash & Dry:

-

Filter the acid slurry.

-

Wash the cake with deionized water until the filtrate pH is neutral (pH 6-7).[1]

-